molecular formula C4H4ClCuN B14573027 3-Chloro-2-methylprop-2-enenitrile;copper CAS No. 61276-71-9

3-Chloro-2-methylprop-2-enenitrile;copper

Cat. No.: B14573027
CAS No.: 61276-71-9
M. Wt: 165.08 g/mol
InChI Key: UQXCODJJIFZNPL-UHFFFAOYSA-N
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Description

3-Chloro-2-methylprop-2-enenitrile;copper: is a chemical compound that combines an organic nitrile with a copper element. This compound is known for its unique reactivity and applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 3-Chloro-2-methylprop-2-enenitrile can be achieved through the reaction of 3-Chloro-2-methylpropene with a nitrile source under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the nitrile group.

    Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-methylprop-2-enenitrile can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group. This is typically achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-Chloro-2-methylprop-2-enenitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving nitrile groups.

Medicine:

    Drug Development: Due to its reactivity, 3-Chloro-2-methylprop-2-enenitrile is explored in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Chloro-2-methylpropene: This compound is similar in structure but lacks the nitrile group. It is used in organic synthesis and polymer production.

    Methacrylonitrile: This compound has a similar nitrile group but differs in the position of the chlorine atom. It is used in the production of polymers and as a chemical intermediate.

Uniqueness:

    Reactivity: The presence of both a nitrile group and a chlorine atom in 3-Chloro-2-methylprop-2-enenitrile makes it highly reactive and versatile in various chemical reactions.

    Applications: Its unique structure allows for diverse applications in organic synthesis, pharmaceuticals, and industrial processes.

Properties

CAS No.

61276-71-9

Molecular Formula

C4H4ClCuN

Molecular Weight

165.08 g/mol

IUPAC Name

3-chloro-2-methylprop-2-enenitrile;copper

InChI

InChI=1S/C4H4ClN.Cu/c1-4(2-5)3-6;/h2H,1H3;

InChI Key

UQXCODJJIFZNPL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)C#N.[Cu]

Origin of Product

United States

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